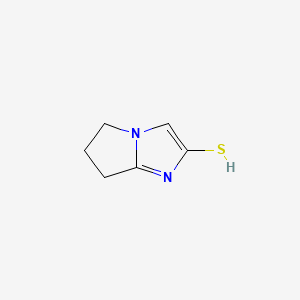
4-Chromanone, 6,7-dimethyl-3-(morpholinomethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chromanone, 6,7-dimethyl-3-(morpholinomethyl)-, hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. It is a derivative of chromanone, featuring dimethyl substitutions at the 6 and 7 positions and a morpholinomethyl group at the 3 position. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chromanone, 6,7-dimethyl-3-(morpholinomethyl)-, hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-chromanone as the core structure.
Dimethylation: The 6 and 7 positions of the chromanone are dimethylated using methylating agents under controlled conditions.
Morpholinomethylation: The 3 position is then functionalized with a morpholinomethyl group through a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves converting the compound into its hydrochloride form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for controlled reactions.
Purification: Employing purification techniques such as crystallization and chromatography to obtain high-purity product.
Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chromanone, 6,7-dimethyl-3-(morpholinomethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups.
Applications De Recherche Scientifique
4-Chromanone, 6,7-dimethyl-3-(morpholinomethyl)-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 4-Chromanone, 6,7-dimethyl-3-(morpholinomethyl)-, hydrochloride involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways related to its biological activities, such as inhibiting microbial growth or inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chromanone, 6,7-dimethyl-3-(piperidinomethyl)-, hydrochloride
- 6,7-Dimethyl-4-chromanone
Comparison
- Structural Differences : The presence of different substituents at the 3 position (morpholinomethyl vs. piperidinomethyl) distinguishes these compounds.
- Unique Properties : 4-Chromanone, 6,7-dimethyl-3-(morpholinomethyl)-, hydrochloride may exhibit unique biological activities and chemical reactivity due to its specific functional groups.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
96401-91-1 |
|---|---|
Formule moléculaire |
C16H22ClNO3 |
Poids moléculaire |
311.80 g/mol |
Nom IUPAC |
6,7-dimethyl-3-(morpholin-4-ylmethyl)-2,3-dihydrochromen-4-one;hydrochloride |
InChI |
InChI=1S/C16H21NO3.ClH/c1-11-7-14-15(8-12(11)2)20-10-13(16(14)18)9-17-3-5-19-6-4-17;/h7-8,13H,3-6,9-10H2,1-2H3;1H |
Clé InChI |
YEPWZYRPJBSYJP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)OCC(C2=O)CN3CCOCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



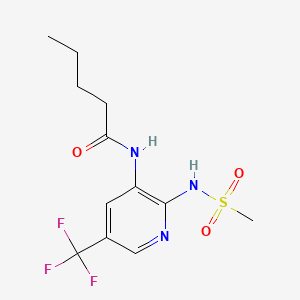
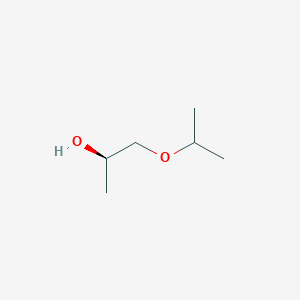
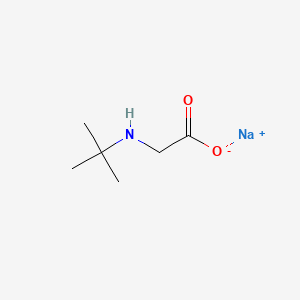
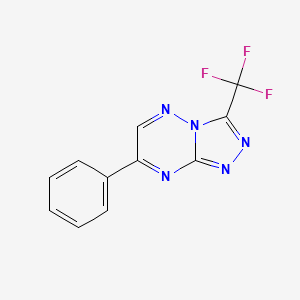
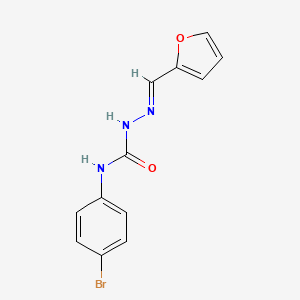
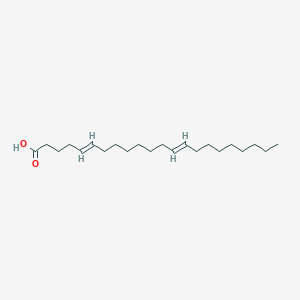
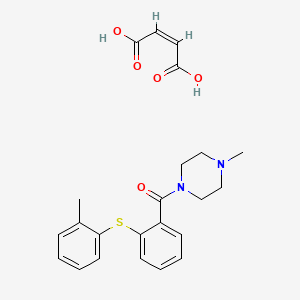
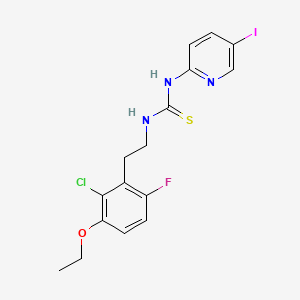
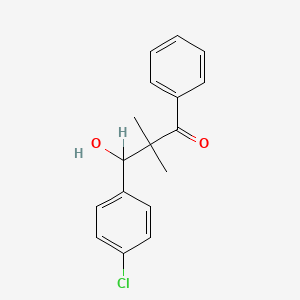


![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(propan-2-yl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12727536.png)
